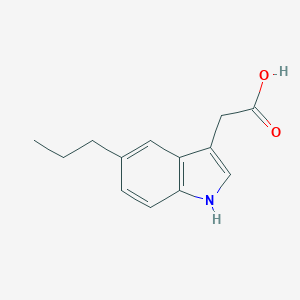
2-(5-propyl-1H-indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-propyl-1H-indol-3-yl)acetic acid, also known as PIA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of indole acetic acid and has been found to possess potent anti-inflammatory and analgesic properties. The compound has been the subject of extensive research in recent years due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-(5-propyl-1H-indol-3-yl)acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, 2-(5-propyl-1H-indol-3-yl)acetic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(5-propyl-1H-indol-3-yl)acetic acid has a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(5-propyl-1H-indol-3-yl)acetic acid is its potent anti-inflammatory and analgesic properties. It has been found to be effective in reducing inflammation and pain in a number of preclinical models. However, one of the limitations of 2-(5-propyl-1H-indol-3-yl)acetic acid is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 2-(5-propyl-1H-indol-3-yl)acetic acid. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-propyl-1H-indol-3-yl)acetic acid and its effects on various biochemical and physiological pathways.
Synthesemethoden
The synthesis of 2-(5-propyl-1H-indol-3-yl)acetic acid involves the reaction of 5-propylindole with chloroacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 2-(5-propyl-1H-indol-3-yl)acetic acid. The synthesis of 2-(5-propyl-1H-indol-3-yl)acetic acid is relatively simple and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
2-(5-propyl-1H-indol-3-yl)acetic acid has been the subject of extensive research in recent years due to its potential therapeutic applications. It has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
136281-78-2 |
|---|---|
Produktname |
2-(5-propyl-1H-indol-3-yl)acetic acid |
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
2-(5-propyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-3-9-4-5-12-11(6-9)10(8-14-12)7-13(15)16/h4-6,8,14H,2-3,7H2,1H3,(H,15,16) |
InChI-Schlüssel |
QOIMIIUSWMALMN-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=C1)NC=C2CC(=O)O |
Kanonische SMILES |
CCCC1=CC2=C(C=C1)NC=C2CC(=O)O |
Synonyme |
1H-Indole-3-aceticacid,5-propyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)

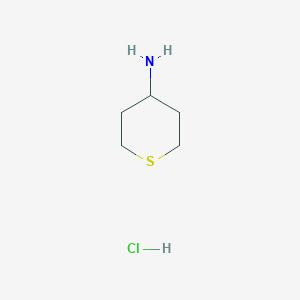
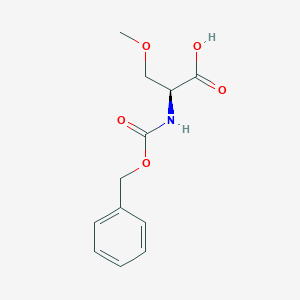
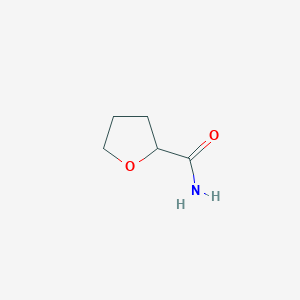
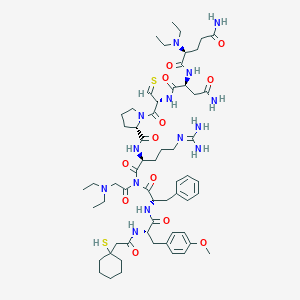
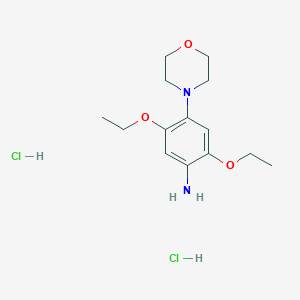
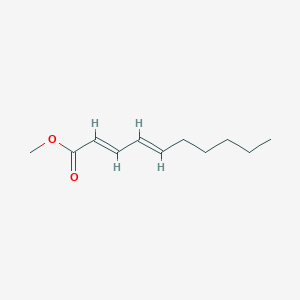

![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
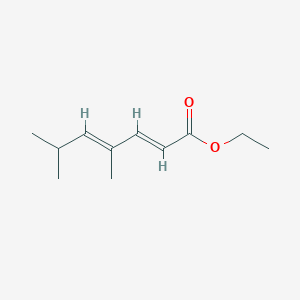
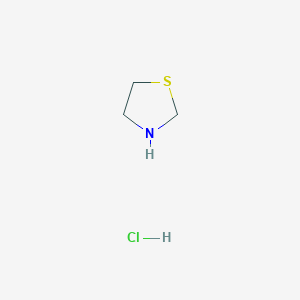
![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)